2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and an oxadiazole ring. Its molecular formula is C18H17BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to produce 2-(4-bromo-2-methylphenoxy)acetic acid . The final step involves the formation of the oxadiazole ring through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The formation of the oxadiazole ring is a key cyclization reaction.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4-methylphenoxy)acetic acid
- 4-bromo-2-(2-(2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Methyl 4-bromo-2-methoxybenzoate
Uniqueness
What sets 2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide apart is its unique combination of a bromo-substituted phenoxy group and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-3-5-14(6-4-12)19-22-18(26-23-19)10-21-17(24)11-25-16-8-7-15(20)9-13(16)2/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
HOUNXOHDGYMVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Br)C |
Origin of Product |
United States |
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